Cas no 491-07-6 ((±)-Isomenthone (Contains ~20% of trans-isomer))

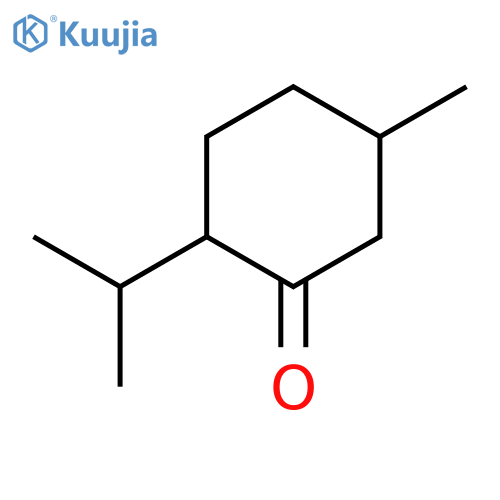

491-07-6 structure

商品名:(±)-Isomenthone (Contains ~20% of trans-isomer)

(±)-Isomenthone (Contains ~20% of trans-isomer) 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-

- (±)-Isomenthone

- Isomenthone

- (2R,5R)-2-isopropyl-5-methylcyclohexanone, rel-

- 2-Isopropyl-5-methyl-cyclohexanone, cis

- 5-Methyl-2-(1-methylethyl)cyclohexanone, (Z)-

- cis-5-Methyl-2-(1-methylethyl)-cyclohexanone

- cis-Menthone

- cis-p-Menthan-3-one

- cis-p-Menthone

- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (Z)-

- dl-Isomenthone

- Isomenthon

- p-Menthan-3-one, (Z)-

- p-Menthan-3-one, cis-

- α-Isomenthone

- (z)-p-menthan-3-on

- 2-isopropyl-5-methyl-cyclohexanone

- rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone

- alpha-Isomenthone

- (±)-Isomenthone (Contains ~20% of trans-isomer)

-

- MDL: MFCD20760181

- インチ: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1

- InChIKey: NFLGAXVYCFJBMK-UHFFFAOYSA-N

- ほほえんだ: CC1CCC(C(C)C)C(=O)C1

計算された属性

- せいみつぶんしりょう: 154.13600

じっけんとくせい

- 色と性状: 無色、微油状の液体、ミントの香りがします

- 密度みつど: 0.9916 g/cm3 (25 ºC)

- ゆうかいてん: -35 ºC

- ふってん: 210-212 ºC

- フラッシュポイント: 72.8±0.0 ºC,

- 屈折率: 1.46031 (589.3 nm 20 ºC)

- PSA: 17.07000

- LogP: 2.64770

- FEMA: 3460 | D,L-ISOMENTHONE

- ようかいせい: 水に溶けず、エタノールやエーテルに溶けます。

(±)-Isomenthone (Contains ~20% of trans-isomer) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-157787-1.0g |

(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |

491-07-6 | 95% | 1g |

$181.0 | 2023-06-04 | |

| Enamine | EN300-157787-0.1g |

(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |

491-07-6 | 95% | 0.1g |

$63.0 | 2023-06-04 | |

| AN HUI ZE SHENG Technology Co., Ltd. | I821330-500mg |

(2R,5R)-2-isopropyl-5-methylcyclohexan-1-one |

491-07-6 | 500mg |

¥1925.00 | 2023-09-15 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I916915-20mg |

ISOMENTHONE |

491-07-6 | , ≥98% | 20mg |

¥370.00 | 2022-09-14 | |

| AN HUI ZE SHENG Technology Co., Ltd. | I821330-250mg |

(2R,5R)-2-isopropyl-5-methylcyclohexan-1-one |

491-07-6 | 250mg |

¥2100.00 | 2023-09-15 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01207508-1g |

rel-(2R,5R)-2-Isopropyl-5-methylcyclohexanone |

491-07-6 | 97% | 1g |

¥105.0 | 2024-04-18 | |

| PhytoLab | 89328-250mg |

Isomenthone |

491-07-6 | ≥ 90.0 % | 250mg |

€248.625 | 2023-10-25 | |

| Aaron | AR00DF2U-100mg |

Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- |

491-07-6 | 100mg |

$175.00 | 2025-01-24 | ||

| Enamine | EN300-157787-5000mg |

(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |

491-07-6 | 95.0% | 5000mg |

$811.0 | 2023-09-24 | |

| Enamine | EN300-157787-100mg |

(2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |

491-07-6 | 95.0% | 100mg |

$63.0 | 2023-09-24 |

(±)-Isomenthone (Contains ~20% of trans-isomer) 関連文献

-

Thi Chinh Ngo,Duy Quang Dao,Minh Thong Nguyen,Pham Cam Nam RSC Adv. 2017 7 39686

-

2. CCXCIII.—Researches in the menthone series. Part II. Optically active menthones and menthylaminesJohn Read,George James Robertson J. Chem. Soc. 1926 129 2209

-

Michael S. A. Kamel,Michael Oelgem?ller,Mohan V. Jacob J. Mater. Chem. A 2022 10 4683

-

4. XVII.—Piperitone. Part VII. The constitution of piperitoneJohn Read,Henry George Smith,Reginald Slater Hughesdon J. Chem. Soc. Trans. 1924 125 129

-

Motohiro Nishio Phys. Chem. Chem. Phys. 2011 13 13873

491-07-6 ((±)-Isomenthone (Contains ~20% of trans-isomer)) 関連製品

- 61203-83-6(4-Pentylcyclohexanone)

- 700-58-3(Adamantanone)

- 823-76-7(1-cyclohexylethan-1-one)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 10458-14-7(Menthone)

- 559-74-0(Friedelin)

- 583-60-8(2-Methylcyclohexanone)

- 1660-04-4(1-(1-adamantyl)ethanone)

- 1193-55-1(2-Methylcyclohexane-1,3-dione)

- 82832-73-3(4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:491-07-6)(±)-Isomenthone (Contains ~20% of trans-isomer)

清らかである:99%/99%/99%

はかる:100mg/250mg/500mg

価格 ($):246.0/489.0/916.0